7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-6-methoxy-7-phenylmethoxyquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c1-21-13-7-11-12(19-16(18)20-15(11)17)8-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQCMUDKRFNQCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618772 |

Source

|

| Record name | 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60771-18-8 |

Source

|

| Record name | 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline: A Key Intermediate in Drug Discovery

This guide provides a comprehensive overview of a robust and well-documented synthetic pathway for 7-(benzyloxy)-2,4-dichloro-6-methoxyquinazoline, a crucial heterocyclic scaffold in the development of targeted therapeutics. The narrative is structured to provide not only a step-by-step experimental protocol but also a deep understanding of the chemical principles and strategic considerations that underpin each stage of the synthesis. This document is intended for an audience of researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their prevalence in medicinal chemistry is a testament to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2] The specific compound, this compound, serves as a versatile intermediate, with the chloro substituents at the 2 and 4 positions providing reactive sites for the introduction of various functional groups through nucleophilic substitution reactions. The benzyloxy and methoxy groups on the benzene ring modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and selectivity for target proteins.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with a commercially available and relatively inexpensive starting material, 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The overall strategy involves the sequential modification of the aromatic ring, followed by the construction of the quinazoline-2,4-dione core, and finally, a chlorination step to yield the target molecule.

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Synthesis Pathway

Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic Acid (Intermediate B)

The initial steps of the synthesis focus on the modification of the starting material, vanillic acid, to introduce the necessary benzyloxy and nitro groups.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.

Expertise & Experience in Experimental Choices:

-

Benzylation: The protection of the phenolic hydroxyl group as a benzyl ether is a strategic choice. The benzyl group is stable under a wide range of reaction conditions, including the subsequent nitration and reduction steps, and can be readily removed by hydrogenolysis if required in later stages of a drug development campaign. The use of a base, such as sodium hydroxide, is crucial to deprotonate the phenol, forming a more nucleophilic phenoxide ion that readily reacts with benzyl bromide (BnBr).[3]

-

Nitration: The introduction of a nitro group at the 2-position is directed by the existing methoxy and benzyloxy groups, which are ortho-, para-directing. The nitro group serves as a precursor to the amine, which is essential for the subsequent cyclization to form the quinazoline ring.

Experimental Protocol:

-

Benzylation: To a solution of 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add a solution of sodium hydroxide (2 equivalents) in water. Stir the mixture until the starting material is fully dissolved. Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture. Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-(benzyloxy)-3-methoxybenzoic acid.[3]

-

Nitration: Suspend the 4-(benzyloxy)-3-methoxybenzoic acid (1 equivalent) in a mixture of acetic anhydride and acetic acid. Cool the mixture in an ice bath and slowly add fuming nitric acid (1.1 equivalents). Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with water, and dry to yield 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.[4]

| Reagent | Molar Ratio | Key Parameters |

| 4-Hydroxy-3-methoxybenzoic Acid | 1.0 | Starting Material |

| Sodium Hydroxide | 2.0 | Base for phenoxide formation |

| Benzyl Bromide | 1.2 | Benzylating agent |

| Fuming Nitric Acid | 1.1 | Nitrating agent |

Table 1: Reagents and conditions for the synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid.

Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzoic Acid (Intermediate C)

The reduction of the nitro group to an amine is a critical step to enable the subsequent cyclization.

Reaction Scheme:

Caption: Reaction scheme for the reduction of the nitro group.

Expertise & Experience in Experimental Choices:

-

Catalytic Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of aromatic nitro groups.[5] This method is often preferred over other reducing agents like tin(II) chloride or iron in acidic media, as it typically results in higher yields and easier product purification. The reaction is carried out under a hydrogen atmosphere, and the catalyst can be easily removed by filtration upon completion of the reaction.

Experimental Protocol:

-

Dissolve 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

-

Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to obtain 2-amino-4-(benzyloxy)-5-methoxybenzoic acid, which can often be used in the next step without further purification.[5]

Synthesis of 7-(Benzyloxy)-6-methoxy-1H-quinazoline-2,4-dione (Intermediate D)

The construction of the quinazoline-2,4-dione ring is achieved through the cyclization of the anthranilic acid derivative with a suitable carbonyl source.

Reaction Scheme:

Caption: Cyclization to form the quinazoline-2,4-dione ring.

Expertise & Experience in Experimental Choices:

-

Cyclization with Urea: The reaction of an anthranilic acid with urea is a common and straightforward method for the synthesis of quinazoline-2,4-diones.[2] The reaction proceeds through the formation of an intermediate ureido-benzoic acid, which then undergoes intramolecular cyclization with the elimination of ammonia upon heating. This one-pot procedure is often high-yielding and avoids the use of more hazardous reagents like phosgene.

Experimental Protocol:

-

Thoroughly mix 2-amino-4-(benzyloxy)-5-methoxybenzoic acid (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask.

-

Heat the mixture in an oil bath to a temperature of 180-200°C. The mixture will melt and then solidify as the reaction proceeds.

-

Maintain the temperature for 2-3 hours, or until the reaction is complete (as indicated by the cessation of ammonia evolution).

-

Cool the reaction mixture to room temperature.

-

Treat the solid residue with a hot aqueous solution of sodium hydroxide to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the 7-(benzyloxy)-6-methoxy-1H-quinazoline-2,4-dione.

-

Filter the precipitate, wash with water, and dry to obtain the pure product.

Synthesis of this compound (Final Product E)

The final step involves the chlorination of the quinazoline-2,4-dione to yield the target molecule.

Reaction Scheme:

Caption: Chlorination of the quinazoline-2,4-dione.

Expertise & Experience in Experimental Choices:

-

Chlorination with Phosphorus Oxychloride (POCl3): Phosphorus oxychloride is a powerful and commonly used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorine atoms.[6][7] The reaction mechanism involves the initial phosphorylation of the tautomeric enol form of the quinazolinedione, followed by nucleophilic attack of chloride ions to displace the phosphate leaving group.[6][8] The addition of a base, such as N,N-dimethylaniline or triethylamine, can be beneficial in some cases to neutralize the HCl generated during the reaction and to facilitate the initial phosphorylation step.[9] The reaction is typically carried out at elevated temperatures to drive it to completion.

Experimental Protocol:

-

To a suspension of 7-(benzyloxy)-6-methoxy-1H-quinazoline-2,4-dione (1 equivalent) in phosphorus oxychloride (5-10 equivalents), add a catalytic amount of N,N-dimethylaniline (optional, 0.1-0.2 equivalents).

-

Heat the reaction mixture to reflux (approximately 110°C) and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl3 and precipitate the product.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8.

-

Filter the resulting precipitate, wash it thoroughly with water, and dry it under vacuum to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product with high purity.

| Reagent | Molar Ratio | Key Parameters |

| 7-(Benzyloxy)-6-methoxy-1H-quinazoline-2,4-dione | 1.0 | Starting Material |

| Phosphorus Oxychloride (POCl3) | 5.0 - 10.0 | Chlorinating agent and solvent |

| N,N-Dimethylaniline (optional) | 0.1 - 0.2 | Base to neutralize HCl and catalyze the reaction |

Table 2: Reagents and conditions for the chlorination of 7-(benzyloxy)-6-methoxy-1H-quinazoline-2,4-dione.

Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point (MP): To assess the purity of the crystalline solid.

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable pathway that utilizes well-established chemical transformations. By understanding the rationale behind the choice of reagents and reaction conditions at each step, researchers can confidently reproduce this synthesis and adapt it for the preparation of related quinazoline derivatives. The strategic design of this synthetic route provides an efficient means to access a key building block for the discovery and development of novel therapeutic agents.

References

- Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.

- Zhang, X.-Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(8), 2885-2887.

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

-

ResearchGate. (2021). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

- Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. Figshare.

-

ResearchGate. (n.d.). Cyanuric Chloride Catalyzed Mild Protocol for Synthesis of Biologically Active Dihydro/Spiro Quinazolinones and Quinazolinone-glycoconjugates. Retrieved from [Link]

-

ChemSynthesis. (2025). 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid. Retrieved from [Link]

- Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)

- Google Patents. (n.d.). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.

-

ResearchGate. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?. Retrieved from [Link]

-

PubChem. (n.d.). 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

- Cortes, D., et al. (2009). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules, 14(2), 549-561.

- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs.

- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

-

PubChem. (n.d.). 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

- Google Patents. (n.d.). CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H).

-

PubChem. (n.d.). 4-Amino-2-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-alkyl-5-nitrobenzofurans via 2-(2-formyl-4-nitrophenoxy) alkanoic acids. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. mdpi.com [mdpi.com]

- 3. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 9. researchgate.net [researchgate.net]

physicochemical properties of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

An In-Depth Technical Guide to the Physicochemical Properties of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Abstract

This compound is a substituted quinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its utility as a synthetic intermediate for complex molecular targets, particularly in the development of kinase inhibitors, necessitates a thorough understanding of its physicochemical properties. These properties govern its reactivity, solubility, purification, and handling, which are critical parameters for successful laboratory-scale synthesis and process scale-up. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, detailing established data, robust experimental protocols for its characterization, and expert insights into the interpretation of analytical data.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is identified by a unique Chemical Abstracts Service (CAS) number and is defined by a precise molecular structure and formula. The presence of two reactive chlorine atoms at the 2 and 4 positions of the quinazoline core makes it a versatile precursor for sequential nucleophilic substitution reactions, a common strategy in the synthesis of targeted therapeutics.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 60771-18-8 | [1] |

| Molecular Formula | C₁₆H₁₂Cl₂N₂O₂ | [2] |

| Molecular Weight | 335.19 g/mol |

| InChI Key | PTQCMUDKRFNQCR-UHFFFAOYSA-N | |

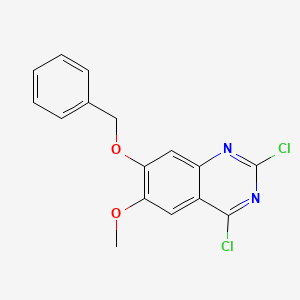

The molecule's structure combines the rigid quinazoline bicycle with a flexible benzyloxy group and a methoxy substituent, features that collectively influence its crystallinity, solubility, and interaction with biological targets.

Caption: 2D structure of this compound.

Core Physical Properties

The physical state, melting point, and solubility profile are fundamental parameters that dictate the material's handling, purification, and formulation feasibility.

Table 2: Physical Properties

| Property | Value / Observation | Method / Notes | Source(s) |

|---|---|---|---|

| Physical Form | Solid | Visual Inspection at STP | |

| Boiling Point | 447.6 ± 45.0 °C at 760 mmHg | Predicted | |

| Melting Point | Data not available | Requires experimental determination | - |

| Aqueous Solubility | Very low (predicted) | Based on high lipophilicity | - |

| Organic Solubility | Soluble in DMSO, CH₂Cl₂, CHCl₃ | Based on general quinazoline derivative behavior |[3] |

Expert Insights: The Significance of Physical Properties

-

Melting Point: A sharp melting point is a primary indicator of high purity for a crystalline solid. A broad melting range typically suggests the presence of impurities, which can be detrimental in subsequent synthetic steps or biological assays. The lack of a reported experimental value highlights a critical data gap for this intermediate.

-

Solubility: The predicted poor aqueous solubility is expected given the large, hydrophobic benzyloxy group and the aromatic core. Solubility in organic solvents is crucial for its use in synthesis (reaction medium) and purification (chromatography, recrystallization). Determining its solubility quantitatively in solvents like acetonitrile, THF, and ethyl acetate is essential for process development.

Protocol 2.1: Determination of Melting Point

This protocol outlines the standard procedure using a capillary melting point apparatus, a technique that is both precise and requires minimal sample.

-

Sample Preparation: Finely grind a small amount (1-2 mg) of the dry compound into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Scan (Optional): Set a fast ramp rate (10-20 °C/min) to quickly determine an approximate melting range.

-

Precise Measurement: Using a new capillary, heat the block to about 20 °C below the approximate melting point. Then, decrease the ramp rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this range as the melting point.

Protocol 2.2: Equilibrium Solubility Assessment in Organic Solvents

This protocol determines the saturation solubility, a key parameter for reaction and purification optimization.

-

Sample Preparation: Add an excess amount of the compound (e.g., 20-30 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of a different solvent (e.g., Acetonitrile, Ethyl Acetate, Dichloromethane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in mg/mL or mol/L.

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment rely on a suite of analytical techniques. For a molecule like this compound, the combination of NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive and definitive characterization.

Caption: Analytical workflow for compound characterization and release.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Data (400 MHz, CDCl₃): Based on the structure, the following proton signals are anticipated:

-

Aromatic Protons (quinazoline): Two singlets are expected for the two isolated protons on the quinazoline core, likely in the range of δ 7.0-8.0 ppm.

-

Aromatic Protons (benzyl): A multiplet corresponding to the five protons of the phenyl ring of the benzyloxy group, expected around δ 7.3-7.5 ppm.

-

Methylene Protons (-OCH₂-): A sharp singlet for the two benzylic protons, expected around δ 5.0-5.5 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons, expected around δ 3.9-4.1 ppm.

Expected ¹³C NMR Data (100 MHz, CDCl₃): The spectrum should display 16 distinct carbon signals, confirming the molecular formula. Key expected signals include:

-

Quaternary Carbons (C-Cl, C-N): Signals for C2 and C4 will be significantly downfield, likely > δ 150 ppm, due to the electronegative chlorine and nitrogen atoms.

-

Aromatic Carbons: A series of signals between δ 100-160 ppm.

-

Methylene Carbon (-OCH₂-): A signal around δ 70-75 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition parameters for ¹H and ¹³C experiments.

-

Tuning and Shimming: The instrument should be tuned to the correct frequency, and the magnetic field shimmed to ensure high resolution and symmetrical peak shapes.

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A typical experiment involves 8-16 scans.

-

¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.

-

Expected HRMS (ESI+) Data: The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₆H₁₃Cl₂N₂O₂⁺) is 335.0354. An experimental value within 5 ppm of this calculated mass would confirm the elemental composition.

-

Isotopic Pattern: A key feature to observe is the characteristic isotopic pattern for a molecule containing two chlorine atoms. The ratio of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks should be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Key IR Absorption Bands (cm⁻¹):

-

~3050-3000: C-H stretching (aromatic).

-

~2950-2850: C-H stretching (aliphatic -CH₂- and -CH₃).

-

~1620-1580: C=N and C=C stretching (quinazoline ring).

-

~1500, ~1450: C=C stretching (aromatic rings).

-

~1250-1200: C-O stretching (aryl ether).

-

~800-700: C-Cl stretching.

-

Synthesis and Purity

This compound is typically synthesized as an intermediate for more complex molecules. A plausible synthetic route involves the chlorination of the corresponding quinazolinone precursor.[3][4]

Caption: Plausible synthetic route via chlorination.

Purity is paramount for an intermediate. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of such compounds.

-

System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is appropriate.

-

Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a good starting point. For example, a gradient from 30% B to 95% B over 15 minutes.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Analysis: Inject 5-10 µL of the sample. Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. A purity of ≥98% is typically required for use in subsequent synthetic steps.

Safety and Handling

Understanding the hazards associated with a compound is crucial for safe laboratory practice.

Table 3: GHS Hazard Information

| Hazard Code | Statement | Precautionary Action |

|---|---|---|

| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth. |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation | Wear eye protection. Rinse cautiously with water for several minutes. |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust. |

(Source: Aggregated GHS information from PubChem)[2]

Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Long-term storage at -20°C is recommended to prevent degradation.

References

-

Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Available at: [Link]

-

Molecules. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]

-

ResearchGate. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available at: [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supporting Information. Available at: [Link]

-

Angewandte Chemie. (n.d.). Supplementary Information. Available at: [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Environmental Science & Technology. (2020). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. ACS Publications. Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2007). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC. Available at: [Link]

-

Atlantis Press. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Available at: [Link]

-

ResearchGate. (2014). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Available at: [Link]

-

PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 7-(Benzyloxy)-4-chloro-6-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Available at: [Link]

-

Asian Journal of Pharmacy and Technology. (2018). Physico-chemical Properties of Solid Drugs: A Review. Available at: [Link]

-

TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Available at: [Link]

-

Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]

-

Scribd. (n.d.). Physicochemical Properties in Preformulation. Available at: [Link]

-

ResearchGate. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2,4-dichloro-6,7-dimethoxyquinazoline. Available at: [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Foreword: The Rationale Behind the Analysis

In the landscape of medicinal chemistry and drug development, quinazoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents, including several approved anti-cancer drugs.[1] Their efficacy is intrinsically linked to their specific substitution patterns, which dictate their interaction with biological targets. Consequently, the unambiguous structural confirmation of novel quinazoline derivatives is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth, practical walkthrough of the complete structural elucidation of a specific, multi-substituted quinazoline: 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline . Our approach is not merely a recitation of procedures but a narrative of scientific deduction. We will explore the causality behind our experimental choices, demonstrating how a synergistic application of modern analytical techniques—from synthesis to advanced spectroscopic analysis—builds an unassailable case for the final molecular structure. This document is designed for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex heterocyclic molecules.

Synthetic Strategy: From Precursor to Target Molecule

The logical starting point for any structural elucidation is the synthesis of the molecule itself. The structure of our target compound suggests a synthetic pathway beginning with a quinazolinedione precursor, which is then subjected to a chlorination reaction. This approach is common for installing chloro-substituents at the 2- and 4-positions of the quinazoline ring system.[1]

The precursor, 7-(Benzyloxy)-6-methoxy-2,4(1H,3H)-quinazolinedione, serves as a versatile intermediate in pharmaceutical synthesis.[2] The subsequent chlorination is a critical transformation that replaces the hydroxyl groups of the lactim tautomer with chlorine atoms, significantly altering the molecule's reactivity and potential as a pharmacological building block.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from its quinazolinedione precursor.

Methodology:

-

To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-(Benzyloxy)-6-methoxy-2,4(1H,3H)-quinazolinedione (1.0 eq).

-

Add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask. The POCl₃ serves as both the chlorinating agent and the solvent.

-

Expert Insight: The use of excess POCl₃ drives the reaction to completion. It is crucial that the starting material is thoroughly dried, as any moisture will react with POCl₃, reducing its efficacy and potentially generating unwanted byproducts.[3]

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq). DMF acts as a catalyst, accelerating the dehydroxy-chlorination process.[1]

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

After completion, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

-

Trustworthiness Check: This step is critical for safety and product purity. The crude mixture is then quenched by slowly and cautiously pouring it onto crushed ice with vigorous stirring. This hydrolyzes any remaining reactive phosphorus species. The acidic medium helps in precipitating the organic product.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a cold sodium bicarbonate solution to remove any acidic impurities.

-

The crude product is dried and purified by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield the pure this compound as a solid.

The Analytical Workflow: A Multi-Pronged Spectroscopic Approach

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Objective: To determine the molecular weight and elemental composition of the synthesized compound.

Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and providing a clear indication of the molecular mass.[6]

Data Interpretation & Results:

The molecular formula of this compound is C₁₆H₁₂Cl₂N₂O₂.[7] The expected monoisotopic mass is 334.0276 Da.[8]

| Parameter | Expected Value | Observed [M+H]⁺ |

| Monoisotopic Mass | 334.0276 Da | 335.0349 Da |

| Elemental Composition | C₁₆H₁₂Cl₂N₂O₂ | C₁₆H₁₃Cl₂N₂O₂⁺ |

A key confirmatory feature is the isotopic pattern for the two chlorine atoms. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. For a molecule containing two chlorine atoms, we expect to see a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[9] The observation of this pattern provides strong evidence for the presence of two chlorine atoms.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Objective: To identify the key functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation & Results:

The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. For our target compound, we expect to see characteristic absorptions for the aromatic rings and ether linkages.[10]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H stretch |

| ~2950, ~2850 | Medium-Weak | Aliphatic C-H stretch (methoxy & benzyloxy CH₂) |

| ~1620, ~1570, ~1500 | Strong-Medium | C=C and C=N stretching vibrations of the quinazoline ring system[10] |

| ~1250 | Strong | Aryl-O-C asymmetric stretch (ethers) |

| ~1050 | Strong | Aryl-O-C symmetric stretch (ethers) |

| ~750-850 | Strong | C-Cl stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assemble the final structure.[11]

Protocol: NMR Sample Preparation & Acquisition

-

Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[12]

2.3.1. ¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Hypothetical ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.55 | s | 1H | H-5 |

| 7.45 - 7.30 | m | 5H | Phenyl-H (benzyloxy) |

| 7.20 | s | 1H | H-8 |

| 5.30 | s | 2H | -O-CH₂-Ph |

| 4.05 | s | 3H | -O-CH₃ |

Interpretation:

-

The two singlets at 7.55 and 7.20 ppm, each integrating to 1H, are characteristic of the two isolated protons on the quinazoline core (H-5 and H-8). Their singlet nature indicates they have no adjacent proton neighbors.

-

The multiplet between 7.45-7.30 ppm, integrating to 5H, corresponds to the five protons of the benzyl group's phenyl ring.

-

The singlet at 5.30 ppm (2H) is assigned to the methylene (-CH₂-) protons of the benzyloxy group.

-

The singlet at 4.05 ppm (3H) is assigned to the methyl (-CH₃) protons of the methoxy group.

2.3.2. ¹³C NMR: Carbon Skeleton Analysis

The ¹³C{¹H} NMR spectrum shows all unique carbon atoms in the molecule.

Hypothetical ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 160.5 | C-7 |

| 155.0 | C-4 |

| 154.5 | C-2 |

| 151.0 | C-8a |

| 149.0 | C-6 |

| 136.0 | Phenyl C-1 (ipso) |

| 128.8 | Phenyl C-2/6 or C-3/5 |

| 128.4 | Phenyl C-4 |

| 127.5 | Phenyl C-3/5 or C-2/6 |

| 115.0 | C-4a |

| 108.0 | C-5 |

| 101.0 | C-8 |

| 71.5 | -O-CH₂-Ph |

| 56.5 | -O-CH₃ |

Interpretation:

-

The spectrum shows 14 distinct carbon signals, consistent with the 16 carbons in the structure (accounting for symmetry in the phenyl ring where C-2/6 and C-3/5 are chemically equivalent).

-

The downfield signals (>140 ppm) are typical for carbons in the heterocyclic quinazoline ring attached to heteroatoms.

-

The signals in the 127-136 ppm range correspond to the aromatic carbons of the benzyl group.

-

The signals at 71.5 and 56.5 ppm are characteristic of the benzyloxy methylene carbon and the methoxy methyl carbon, respectively.

2.3.3. 2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

A. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[13] In our target molecule, we would expect to see correlations among the protons of the benzyl group's phenyl ring. The protons on the quinazoline core (H-5 and H-8) and the protons of the methoxy and benzyloxy-CH₂ groups are all singlets and would not show cross-peaks, confirming their isolated nature.

B. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment maps protons directly to the carbons they are attached to (¹JCH coupling).[13] This is a crucial step for assigning the protonated carbons.

Caption: Key one-bond ¹H-¹³C correlations from the HSQC spectrum.

C. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the final piece of the puzzle, revealing long-range correlations (typically 2-3 bonds) between protons and carbons (²JCH, ³JCH).[13] This allows us to connect the molecular fragments and definitively place the substituents.

Key Expected HMBC Correlations:

-

H-5 (δ 7.55) will show correlations to C-4, C-7, and C-8a, confirming its position adjacent to the C-4 chloro-substituent and the benzyloxy/methoxy-substituted ring.

-

H-8 (δ 7.20) will show correlations to C-4a, C-6, and C-7, confirming its position.

-

-O-CH₃ protons (δ 4.05) will show a strong correlation to C-6 (δ 149.0) , unequivocally placing the methoxy group at the C-6 position.

-

-O-CH₂- protons (δ 5.30) will show a strong correlation to C-7 (δ 160.5) , definitively placing the benzyloxy group at the C-7 position. These protons will also correlate to the ipso-carbon of the phenyl ring.

Caption: Crucial long-range correlations for substituent placement.

Final Structure Confirmation

The collective data provides an unambiguous confirmation of the structure of This compound .

-

MS confirmed the correct molecular formula (C₁₆H₁₂Cl₂N₂O₂) and the presence of two chlorine atoms.

-

IR confirmed the key functional groups (aromatic rings, ethers, C-Cl) and the absence of precursor functional groups (-OH, -NH).

-

¹H and ¹³C NMR provided a complete census of all proton and carbon environments.

-

COSY, HSQC, and HMBC connected these individual atoms, establishing the bond-by-bond connectivity of the entire molecule. The HMBC data, in particular, was instrumental in definitively assigning the positions of the methoxy group at C-6 and the benzyloxy group at C-7.

The convergence of evidence from these orthogonal analytical techniques provides the highest level of confidence in the assigned structure, meeting the rigorous standards required for pharmaceutical research and development.

References

-

National Center for Biotechnology Information (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PubMed Central. Available at: [Link]

-

University of Southampton (n.d.). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. Available at: [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed Central. Available at: [Link]

-

Bruker (n.d.). Complex NMR experiments: 2D, selective, etc. Available at: [Link]

-

University of Wisconsin-Madison (n.d.). Basic 2D NMR experiments. Available at: [Link]

-

Supporting Information (n.d.). 12 - Supporting Information. Available at: [Link]

-

University of Missouri-St. Louis (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Available at: [Link]

-

San Diego State University (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

-

TSI Journals (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

-

YouTube (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

-

ResearchGate (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid. Available at: [Link]

-

ResearchGate (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Available at: [Link]

-

Intertek (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem. Available at: [Link]

-

National Center for Biotechnology Information (2023). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available at: [Link]

-

PubChemLite (n.d.). This compound (C16H12Cl2N2O2). Available at: [Link]

-

University College Dublin (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Available at: [Link]

-

Journal of Chemical and Pharmaceutical Sciences (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. jchps.com [jchps.com]

- 6. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]

- 7. This compound | C16H12Cl2N2O2 | CID 21851253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C16H12Cl2N2O2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline molecular weight and formula

An In-Depth Technical Guide to 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline

Introduction

This compound is a complex organic molecule belonging to the quinazoline family of heterocyclic compounds. Quinazolines are a significant class of compounds in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1][2] This particular derivative, with its dichloro substitutions at the 2 and 4 positions, is a highly reactive and versatile intermediate. It serves as a crucial building block in the synthesis of more elaborate molecules, particularly in the development of targeted cancer therapies. The strategic placement of the benzyloxy and methoxy groups allows for fine-tuning of the molecule's properties and interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These data are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C16H12Cl2N2O2 | [3] |

| Molecular Weight | 335.2 g/mol | [3] |

| IUPAC Name | 2,4-dichloro-6-methoxy-7-(phenylmethoxy)quinazoline | [3] |

| CAS Number | 60771-18-8 | [3][4] |

| Physical Form | Solid | [4] |

| Boiling Point | 447.6 ± 45.0 °C at 760 mmHg | [4] |

| Storage Temperature | -20°C, sealed, away from moisture | [4] |

Synthesis and Mechanism

The synthesis of this compound typically involves the chlorination of the corresponding quinazolinone precursor. A common method is the treatment of 7-(Benzyloxy)-6-methoxy-4(3H)-quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl3).[5] This reaction converts the hydroxyl groups of the quinazolinone into the more reactive chloro groups, creating a versatile intermediate for further modification.

Caption: General synthetic scheme for this compound.

Applications in Research and Drug Development

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The dichloro substitutions make the 2 and 4 positions of the quinazoline ring susceptible to nucleophilic substitution reactions. This allows for the sequential and regioselective introduction of various amine-containing side chains, which is a common strategy in the design of Tyrosine Kinase Inhibitors (TKIs).[6] Many TKIs target signaling pathways that are overactive in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[6] The quinazoline scaffold is a well-established pharmacophore for binding to the ATP pocket of these kinases.

Caption: Role as a building block in the synthesis of kinase inhibitors.

Experimental Protocol: A General Procedure for Nucleophilic Substitution

The following is a general protocol for a nucleophilic aromatic substitution reaction at the C4 position of this compound, a common step in the synthesis of 4-anilinoquinazoline derivatives.

Materials:

-

This compound

-

Aniline derivative (e.g., 3-chloro-4-fluoroaniline)

-

Isopropanol (or another suitable solvent)

-

N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in isopropanol.

-

Addition of Reagents: Add the desired aniline derivative (1-1.2 equivalents) to the solution. If the aniline salt is used or if scavenging of HCl is desired, add DIPEA (1.5 equivalents).

-

Reaction Conditions: Stir the mixture under an inert atmosphere and heat to reflux (approximately 82°C for isopropanol).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.[3]

-

Hazard Statements:

-

Precautionary Measures:

Conclusion

This compound is a valuable synthetic intermediate with significant applications in drug discovery and medicinal chemistry. Its reactive dichloro groups provide a versatile platform for the synthesis of a wide range of substituted quinazolines, most notably potent kinase inhibitors for cancer therapy. A thorough understanding of its physicochemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

-

PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline | C16H13ClN2O2. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | C17H14ClNO2. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound | C16H12Cl2N2O2. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Table of Contents. The Royal Society of Chemistry. Available from: [Link]

-

Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1405-1409. Available from: [Link]

-

MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Available from: [Link]

-

Dash, A., et al. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. Available from: [Link]

- Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

-

ProQuest. Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. Available from: [Link]

-

National Institutes of Health. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway. Available from: [Link]

-

Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available from: [Link]

- Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

PubChem. Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)- | C16H12Cl2N2O2. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 2. "Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a" by Cody M. Orahoske [engagedscholarship.csuohio.edu]

- 3. This compound | C16H12Cl2N2O2 | CID 21851253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 60771-18-8 [sigmaaldrich.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery and a Wellspring of Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Quinazoline Nucleus

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as a privileged structure in the realm of medicinal chemistry.[1] Its inherent ability to interact with a multitude of biological targets has cemented its status as a cornerstone for the development of therapeutic agents across a wide spectrum of diseases.[1][2] From the early discovery of the sedative-hypnotic properties of methaqualone to the modern era of targeted cancer therapies, quinazoline derivatives have consistently demonstrated a remarkable versatility and potency that continues to captivate and drive innovation in drug discovery.[3][4] This guide provides a comprehensive technical overview of the major biological activities of quinazoline derivatives, delving into their mechanisms of action, key experimental protocols for their evaluation, and the structural features that govern their therapeutic efficacy.

Anticancer Activity: A Paradigm of Targeted Therapy

The most profound impact of quinazoline derivatives has arguably been in the field of oncology.[4][5] Their success is largely attributed to their ability to act as potent and selective inhibitors of protein kinases, particularly those of the epidermal growth factor receptor (EGFR) family.[6][7]

Mechanism of Action: Inhibition of EGFR Signaling

The epidermal growth factor receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[6] In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell division.[8] Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the downstream signaling cascade.[6][8] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.[9]

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Experimental Evaluation of Anticancer Activity

A multi-tiered approach is employed to characterize the anticancer potential of novel quinazoline derivatives, encompassing in vitro cell-based assays and in vivo animal models.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazoline derivative and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Antitumor Efficacy: Xenograft Models

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of drug candidates.[10][11]

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-15) into the flank of nude mice.[11]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomly assign the mice to treatment groups (vehicle control, positive control, and different doses of the quinazoline derivative). Administer the treatment via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.[11]

-

Tumor Measurement: Measure the tumor volume and mouse body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

| Compound | Cell Line | IC50 (µM) | Reference |

| Gefitinib | A549 | 15.59 | [7] |

| Erlotinib | MiaPaCa2 | 1.32 | [4] |

| Compound 2a | SW480 | Not specified, but highly active | [12] |

| Compound 3a | A549 | Not specified, but highly active | [12] |

| Compound 4 | Caco-2 | 23.31 | [13] |

| Compound 9 | HepG2 | 53.29 | [13] |

| Compound 21 | EAC (in vivo) | 20 mg/kg | [10] |

Antimicrobial Activity: A Broad Spectrum of Defense

Quinazoline derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[2][14][15] Their diverse chemical structures allow for the fine-tuning of their antimicrobial spectrum and potency.

Mechanism of Action

The antimicrobial mechanisms of quinazoline derivatives are varied and can involve the inhibition of essential cellular processes in microorganisms. Some derivatives have been shown to interfere with bacterial cell wall synthesis, while others disrupt DNA replication or protein synthesis.[16] For instance, certain quinazolinones have demonstrated the ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.

Experimental Evaluation of Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution: Prepare serial two-fold dilutions of the quinazoline derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and quinazoline derivatives have shown potential as anti-inflammatory agents.[17][18]

Mechanism of Action

The anti-inflammatory effects of quinazolines can be attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. Some derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.[19] Others may modulate the production of pro-inflammatory cytokines.

Experimental Evaluation of Anti-inflammatory Activity

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for acute anti-inflammatory activity.

Protocol:

-

Animal Dosing: Administer the quinazoline derivative or vehicle control orally or intraperitoneally to a group of rats or mice.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Anticonvulsant Activity: Targeting Neurological Disorders

Quinazoline derivatives have also been investigated for their potential in treating neurological disorders, particularly epilepsy.[3][20]

Mechanism of Action

The anticonvulsant activity of some quinazoline derivatives is believed to be mediated through their interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[20][21] By enhancing GABAergic neurotransmission, these compounds can reduce neuronal excitability and suppress seizure activity.

Experimental Evaluation of Anticonvulsant Activity

Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) Induced Seizure Models

These are two standard preclinical models used to evaluate the efficacy of anticonvulsant drugs.

MES Test Protocol:

-

Animal Dosing: Administer the test compound to a group of mice or rats.

-

Induction of Seizure: After a predetermined time, induce a seizure by applying an electrical stimulus through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: Determine the dose of the compound that protects 50% of the animals from the tonic extension (ED50).

PTZ Test Protocol:

-

Animal Dosing: Administer the test compound to a group of mice or rats.

-

Induction of Seizure: After a specific time, administer a convulsive dose of pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

-

Observation: Observe the animals for the onset and severity of clonic and tonic-clonic seizures.

-

Data Analysis: Determine the dose of the compound that protects 50% of the animals from PTZ-induced seizures (ED50).

Conclusion: A Scaffold of Endless Possibilities

The quinazoline nucleus continues to be a remarkably fruitful scaffold in the quest for novel therapeutic agents. Its structural simplicity, coupled with the vast potential for chemical modification, allows for the generation of diverse libraries of compounds with a wide array of biological activities. The ongoing exploration of quinazoline derivatives, particularly in the areas of targeted cancer therapy, antimicrobial resistance, and neurodegenerative diseases, promises to yield the next generation of innovative medicines. As our understanding of the molecular basis of disease deepens, the rational design and synthesis of novel quinazoline-based compounds will undoubtedly remain a central theme in medicinal chemistry and drug discovery.

References

A comprehensive list of references will be compiled at the end of this document. The in-text citations refer to the search results provided.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]

- 12. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 15. rphsonline.com [rphsonline.com]

- 16. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 20. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journaljpri.com [journaljpri.com]

An In-depth Technical Guide to the Mechanism of Action of 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline and its Derivatives as Protein Kinase Inhibitors

Foreword: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically successful anti-cancer agents.[1][2] Its inherent ability to mimic the purine ring of adenosine triphosphate (ATP) allows for competitive inhibition of a critical class of enzymes known as protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[3][4] This guide focuses on a specific quinazoline derivative, 7-(Benzyloxy)-2,4-dichloro-6-methoxyquinazoline, a key synthetic intermediate whose derivatives have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), most notably the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[5][6] Understanding the mechanism of action of compounds derived from this scaffold is paramount for researchers, scientists, and drug development professionals seeking to design and characterize the next generation of targeted cancer therapeutics.

The Hypothesized Mechanism of Action: From Intermediate to Active Inhibitor

While this compound is primarily a synthetic precursor, its structure contains the essential pharmacophoric elements for kinase inhibition.[5][6] The true biological activity is realized upon further chemical modification, where this intermediate is elaborated into potent drug candidates. A prime example is its role in the synthesis of Vandetanib, a dual inhibitor of VEGFR and EGFR.[5][6][7] Therefore, the mechanism of action of derivatives of this compound can be confidently inferred to be the inhibition of protein kinases, particularly those of the VEGFR and EGFR families.[7][8]

These kinase inhibitors function by competitively binding to the ATP-binding pocket of the enzyme's catalytic domain.[4][9] This binding event prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascades that drive tumor growth, angiogenesis, and metastasis.[10]

Targeting the VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[10][11][12] Derivatives of this compound, such as Vandetanib, inhibit the autophosphorylation of VEGFR-2, blocking downstream signaling through pathways like PLCγ-PKC-MAPK and PI3K-AKT.[10] The net effect is a potent anti-angiogenic response, leading to the inhibition of tumor growth.

Signaling Pathway: VEGFR-2 Inhibition

Caption: Competitive inhibition of VEGFR-2 by a quinazoline derivative.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[3][13][14] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling.[13][15] Quinazoline-based inhibitors effectively block the kinase activity of both wild-type and certain mutant forms of EGFR, making them valuable therapeutics for cancers such as non-small cell lung cancer (NSCLC).[2][16]

Signaling Pathway: EGFR Inhibition

Caption: A typical experimental workflow for kinase inhibitor characterization.

In Vitro Kinase Assay Protocol (Example: VEGFR-2)

This biochemical assay directly measures the inhibitory potency of a compound against the purified kinase enzyme. [17][18] Objective: To determine the IC50 value of a test compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Test compound (solubilized in DMSO)

-

Kinase-Glo® Luminescence-based detection reagent

-

White 96-well microplates

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Buffer by diluting the 5x stock. Prepare serial dilutions of the test compound in 1x Kinase Buffer.

-

Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP, and PTK substrate.

-

Plate Setup:

-

Add the master mixture to all wells.

-

Add the diluted test compound to the sample wells.

-

Add vehicle control (DMSO in 1x Kinase Buffer) to the positive control wells.

-

Add 1x Kinase Buffer to the blank (no enzyme) wells.

-

-

Enzyme Addition: Add diluted VEGFR-2 enzyme to all wells except the blank wells.

-

Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.

-

Detection:

-

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

-

Add the Kinase-Glo® reagent to all wells.

-

Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay Protocol (Example: EGFR-dependent cancer cell line)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on EGFR signaling. [19] Objective: To determine the GI50 (50% growth inhibition) value of a test compound in an EGFR-dependent cancer cell line (e.g., A431, HCC827).

Materials:

-

EGFR-dependent cancer cell line

-

Complete cell culture medium

-

Test compound (solubilized in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)

-

96-well clear-bottom cell culture plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Cell Viability Measurement:

-

Add the chosen cell viability reagent to all wells according to the manufacturer's protocol.

-

Incubate as required for signal development.

-

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

-

Data Analysis: Calculate the percent growth inhibition for each compound concentration and determine the GI50 value by plotting the data on a dose-response curve.

Conclusion and Future Directions